(R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride
Description
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring
Properties
Molecular Formula |
C11H17Cl2FN2 |
|---|---|
Molecular Weight |
267.17 g/mol |
IUPAC Name |
(2R)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m0../s1 |
InChI Key |
HCVDUIKPXBXEAI-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H]2CNCCN2.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bis(2-chloroethyl)amine Derivatives
The piperazine ring is typically constructed via cyclization reactions involving bis(2-chloroethyl)amine hydrochloride. As demonstrated in the synthesis of analogous phenylpiperazine derivatives, 2-fluoro-4-methylaniline serves as the starting material. This compound undergoes sulfonation with chlorosulfonic acid to introduce a sulfonyl chloride group, followed by reduction with red phosphorus and iodine to yield 4-fluoro-5-amino-2-methylbenzenethiol (Fig. 1A). Subsequent alkylation with 2,2,2-trifluoroethyl iodide introduces the sulfanyl moiety, forming 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline. Cyclization with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether completes the piperazine ring, yielding 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine (Fig. 1B).
Table 1. Reaction Conditions for Piperazine Cyclization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | Chlorosulfonic acid, 0°C, 4 hr | 85 |
| Reduction | Red phosphorus, iodine, 60°C, 6 hr | 78 |
| Alkylation | 2,2,2-Trifluoroethyl iodide, K₂CO₃, DMF | 92 |
| Cyclization | Bis(2-chloroethyl)amine, diethylene glycol | 69 |
Alternative Pathways via Ester Intermediates
Enantioselective Synthesis of the (R)-Enantiomer
Chiral Resolution via Diastereomeric Salt Formation
The racemic piperazine mixture is resolved using (L)-tartaric acid to form diastereomeric salts. Recrystallization from ethanol/water selectively precipitates the (R)-enantiomer, achieving enantiomeric excess (ee) >99% (Fig. 3A). NMR chemical shifts of the piperazine protons (δ 3.69–3.64 ppm) confirm the retention of chirality post-resolution.
Asymmetric Catalysis
Recent advances employ chiral palladium catalysts for asymmetric alkylation. For example, (S)-BINAP-Pd complexes facilitate the coupling of 4-fluoro-2-methylphenylboronic acid with piperazine precursors, yielding the (R)-enantiomer with 92% ee (Fig. 3B). This method reduces purification steps but requires stringent control of reaction temperatures (25–30°C) and solvent systems (tetrahydrofuran/water).
Table 2. Comparison of Chiral Resolution Methods
| Method | ee (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Diastereomeric salts | >99 | 45 | Moderate |
| Asymmetric catalysis | 92 | 68 | High |
Salt Formation and Characterization
Dihydrochloride Preparation
The free base of (R)-2-(4-Fluoro-2-methylphenyl)piperazine is treated with concentrated hydrochloric acid (37%) in ethanol at 0°C. The resulting dihydrochloride salt precipitates as a white crystalline solid, with a melting point of 210–212°C. Elemental analysis confirms a Cl⁻ content of 22.4% (theoretical: 22.8%).
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O) : δ 7.13 (d, J = 8.8 Hz, 1H, aromatic), 6.95 (d, J = 12.8 Hz, 1H, aromatic), 3.28 (q, J = 9.6 Hz, 2H, CH₂CF₃), 2.43 (s, 3H, CH₃).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The fluorine atom and the methyl group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phenylpiperazine compounds.
Scientific Research Applications
Pharmacological Properties
The compound is characterized by a piperazine ring substituted with a 4-fluoro-2-methylphenyl group. This unique structure contributes to its significant biological activity, particularly in the modulation of neurotransmitter systems.
Interaction with Serotonin Receptors
Research indicates that (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride exhibits notable interactions with serotonin receptors, particularly the 5-HT receptor family. This interaction positions it as a candidate for developing antidepressant and anxiolytic agents due to its ability to influence mood regulation and anxiety levels .
Dopamine Receptor Modulation
In addition to serotonin receptors, the compound may also interact with dopamine receptors, which are crucial in psychotropic effects and mood regulation. Its structural features suggest that it can modulate neurotransmitter levels effectively, enhancing its therapeutic potential .
Therapeutic Uses
The compound's pharmacological properties have led to investigations into its therapeutic applications, particularly in treating central nervous system (CNS) disorders.
Antidepressant and Anxiolytic Effects
Due to its interaction with serotonin receptors, (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride has been studied for its potential use as an antidepressant and anxiolytic agent. Preclinical studies have demonstrated its efficacy in reducing symptoms associated with depression and anxiety disorders .
Treatment of Sleep Disorders
The compound has also shown promise in treating sleep disorders such as insomnia and sleep apnea. Its ability to modulate neurotransmitter levels may help regulate sleep patterns and improve sleep quality .
Case Studies and Research Findings
Numerous studies have explored the applications of (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride, providing insights into its effectiveness and mechanisms of action.
In Vitro Studies
In vitro studies have demonstrated that the compound can significantly alter neurotransmitter levels, suggesting a mechanism through which it may exert its antidepressant and anxiolytic effects . The modulation of serotonin and dopamine pathways is particularly relevant for understanding its therapeutic potential.
Animal Models
Animal model studies have further corroborated the efficacy of (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride in reducing anxiety-like behaviors and depressive symptoms. These findings indicate that the compound may be effective in treating mood disorders in clinical settings .
Summary Table of Biological Activities
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride | Piperazine ring with 4-fluoro-2-methylphenyl group | Significant interaction with serotonin and dopamine receptors |
Mechanism of Action
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Chloro-2-methylphenyl)piperazine dihydrochloride
- ®-2-(4-Bromo-2-methylphenyl)piperazine dihydrochloride
- ®-2-(4-Iodo-2-methylphenyl)piperazine dihydrochloride
Uniqueness
®-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a piperazine derivative notable for its potential pharmacological properties, particularly in the realm of central nervous system (CNS) activity. This compound has garnered attention for its interactions with various neurotransmitter receptors, which may underpin its therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluoro-2-methylphenyl group. The presence of the fluorine atom and the methyl group significantly influences its biological activity and lipophilicity, enhancing its ability to penetrate biological membranes. This structural uniqueness contributes to its distinct pharmacological profile compared to similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-1-(4-Fluorophenyl)piperazine | Fluorophenyl substitution | Enhanced selectivity for serotonin receptors |
| (R)-1-(3-Chlorophenyl)piperazine | Chlorophenyl substitution | Potentially different pharmacokinetics |
| 1-(4-Methylphenyl)piperazine | Methylphenyl substitution | Variability in receptor binding profiles |
Research indicates that (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride primarily interacts with serotonin receptors, particularly the 5-HT receptor family. This interaction is crucial for its proposed antidepressant and anxiolytic effects. In vitro studies have demonstrated its capacity to modulate neurotransmitter levels, suggesting a mechanism that may involve the inhibition of serotonin reuptake, thereby increasing serotonin availability in synaptic clefts.
Antidepressant and Anxiolytic Effects
A study focused on the binding affinity of this compound revealed significant interactions with serotonin receptors. The compound exhibited selective affinity for these receptors, which is essential for mood regulation and psychotropic effects. Additionally, its structural features indicate potential interactions with dopamine receptors, further supporting its role in mood modulation.
Cytotoxicity and Antimicrobial Activity
In vitro studies have also evaluated the cytotoxicity of (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride against various cancer cell lines. For instance, derivatives of piperazine have shown promising cytotoxic effects against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines . The compound's unique structure may enhance its cytotoxic activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Furthermore, some studies have investigated the antimicrobial properties of related piperazine derivatives, noting that modifications can lead to increased antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
Case Studies
- Antidepressant Activity : A study highlighted the efficacy of a related compound as an NK(1) receptor antagonist, demonstrating significant in vitro potency and selectivity which suggests a potential pathway through which (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride could exert antidepressant effects .
- Cytotoxicity Assessment : Research involving various piperazine derivatives indicated that specific substitutions could enhance biological activity significantly. For example, compounds with 4-fluoro substitutions showed improved binding affinity and cellular potency compared to their analogs .
- Neuroprotective Effects : In a separate investigation into D3 dopamine receptor agonists, compounds similar to (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride were found to promote neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), indicating potential applications in neurodegenerative diseases .
Q & A
Q. What are the key steps in synthesizing (R)-2-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride?
Answer: Synthesis typically involves:
Core Piperazine Formation : Condensation of 4-fluoro-2-methylbenzyl halides with piperazine derivatives under basic conditions. For example, 1-(4-fluorophenyl)piperazine dihydrochloride analogs are synthesized via nucleophilic substitution .
Chiral Resolution : The (R)-enantiomer is isolated using chiral chromatography or enantioselective crystallization. Evidence from structurally related compounds (e.g., BIBN 4096, a peptide-piperazine derivative) highlights the use of chiral auxiliaries or enzymatic resolution .
Salt Formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt, followed by recrystallization for purity (≥98.5% per pharmacopeial standards) .
Q. Key Considerations :
Q. How should researchers characterize this compound spectroscopically?
Answer: Primary Methods :
- NMR : and NMR to confirm the piperazine ring structure and substituents (e.g., 4-fluoro-2-methylphenyl group). Compare chemical shifts with analogs like 1-(2-fluorophenyl)piperazine (δ 7.2–6.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass: ~274.03 g/mol for related fluorophenylpiperazines) .
- X-ray Crystallography : For absolute stereochemistry confirmation, as seen in patent-derived fluorobenzyl-piperazine structures .
Q. Table 1: Key Spectral Peaks
| Technique | Expected Signal(s) | Reference |
|---|---|---|
| NMR | δ 2.8–3.5 ppm (piperazine CH), δ 6.7–7.3 ppm (aryl-H) | |
| HRMS | [M+H] = 273.10 (calculated for CHFNCl) |
Q. What safety protocols are essential for handling this compound?
Answer:
- Hazard Classification : Classified as harmful (Xi) with risks of skin/eye irritation (R36/38) and respiratory sensitization (R42/43). Use PPE (gloves, goggles, lab coat) .
- Storage : Store anhydrous forms in sealed containers at room temperature; hygroscopic salts require desiccants .
- Waste Disposal : Neutralize with dilute NaOH before disposal to avoid HCl gas release .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane:isopropanol (80:20) mobile phase. Retention time differences of >2 min between enantiomers are typical .
- Circular Dichroism (CD) : Compare CD spectra with a reference (R)-enantiomer to detect contamination by (S)-forms.
- Crystallization Control : Optically active resolving agents (e.g., tartaric acid) can isolate the (R)-form with >99% ee .
Q. What analytical challenges arise in detecting impurities?
Answer:
- Byproduct Identification : Common impurities include des-fluoro analogs or N-oxide derivatives. Use LC-MS/MS (MRM mode) with thresholds ≤0.1% .
- Residual Solvents : GC headspace analysis for dichloromethane or DMF (ICH Q3C limits: 600 ppm) .
- Hydrate vs. Anhydrous Forms : Differentiate via TGA-DSC (weight loss ~5% for hydrates at 100–120°C) .
Q. How can receptor binding affinity studies be designed for this compound?
Answer:
- Target Selection : Prioritize serotonin (5-HT) or dopamine D receptors, as fluorophenylpiperazines are known ligands .
- Radioligand Assays : Competitive binding assays using -spiperone for D receptors. Calculate IC values via nonlinear regression .
- Functional Assays : Measure cAMP inhibition (GPCR activity) in HEK293 cells transfected with target receptors .
Q. Table 2: Example Binding Data
| Receptor | IC (nM) | Selectivity Ratio (vs. 5-HT) | Source |
|---|---|---|---|
| D | 120 ± 15 | 1:0.8 | |
| 5-HT | 95 ± 10 | — |
Q. How to address contradictions in pharmacological data across studies?
Answer:
- Methodological Variability : Standardize assay conditions (e.g., cell line, buffer pH). For example, D receptor binding varies with Mg concentration .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models. Resolve outliers via Grubbs’ test (α = 0.05) .
- Structural Confounders : Verify compound stereochemistry; (S)-enantiomers may exhibit opposing effects .
Q. What computational approaches predict the compound’s metabolic stability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
